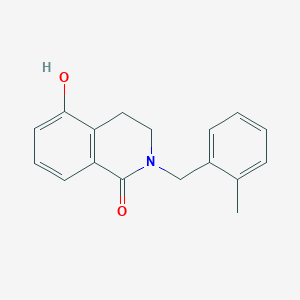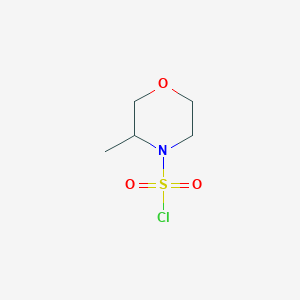
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as HDB, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. HDB belongs to the class of isoquinoline alkaloids and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. One proposed mechanism is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has also been found to modulate the expression of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has also been found to modulate the expression of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. In vivo studies have shown that 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can improve cognitive function and memory in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its high purity and yield, which ensures consistent results. Additionally, 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential therapeutic properties, making it a reliable candidate for further research. However, one limitation of using 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one research, including further investigation into its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various disease models. Additionally, the development of novel formulations of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one with improved solubility and bioavailability may enhance its clinical potential. Overall, the promising therapeutic properties of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one make it a promising candidate for further research in multiple fields of study.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In the field of cancer research, 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-5-2-3-6-13(12)11-18-10-9-14-15(17(18)20)7-4-8-16(14)19/h2-8,19H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJSMZVLJOMKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)


amine](/img/structure/B1438802.png)


![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide](/img/structure/B1438808.png)

![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)


